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Compound of Interest |

Compound Name: 4-Bromo-2-chlorophenol
CAS No.: 3964-56-5
Cat. No.: B165030
. J

Executive Summary

4-Bromo-2-chlorophenol (4-B-2-CP) is a high-value halogenated scaffold characterized by
three distinct reactive handles: a phenolic hydroxyl group, a para-bromide, and an ortho-
chloride. Its unique substitution pattern makes it a critical intermediate in the synthesis of
organophosphate agrochemicals (e.g., Profenofos) and an emerging scaffold for antiviral and
antidiabetic bromophenol derivatives.

This guide provides a technical roadmap for exploiting the orthogonal reactivity of 4-B-2-CP. By
leveraging the intrinsic reactivity differences between aryl bromides and aryl chlorides,
researchers can execute site-selective transformations to build complex polysubstituted
arenes.

Molecular Profile & Safety

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b165030?utm_src=pdf-interest
https://www.benchchem.com/product/b165030?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Data Relevance
CAS Number 3964-56-5 Identification
Molecular Weight 207.45 g/mol Stoichiometry calculations

Purity indicator (discoloration

Appearance White to off-white crystals o o

implies oxidation)

Solid handling; low MP
Melting Point 47-49 °C requires cold storage to

prevent caking

More acidic than phenol (pKa
pKa ~7.92 (Predicted) 10) due to halogen electron

withdrawal

- Soluble in organic solvents o
Solubility Standard workup compatibility
(DCM, EtOAc, MeOH)

Safety Advisory: 4-Bromo-2-chlorophenol is an irritant to eyes, respiratory system, and skin. It
is toxic to aquatic life with long-lasting effects. All protocols below must be performed in a fume
hood with appropriate PPE (nitrile gloves, goggles).

Reactivity Landscape: The Orthogonal Strategy

The core utility of 4-B-2-CP lies in the "Reactivity Ladder" of its three functional groups.
Successful derivatization relies on the sequential activation of these sites based on their bond
dissociation energies and electronic environments.

The Reactivity Hierarchy

e Phenolic -OH (Site A): Most reactive. Nucleophilic. Readily undergoes O-alkylation or O-
acylation under basic conditions. Often protected first to prevent catalyst poisoning or side
reactions.

» Aryl Bromide (Site B): High reactivity in Pd-catalyzed cross-couplings. The C-Br bond is
weaker than the C-Cl bond, allowing for exclusive para-functionalization.
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e Aryl Chloride (Site C): Low reactivity.[1] Typically inert under standard Suzuki conditions
used for bromides. Requires specialized bulky ligands (e.g., Buchwald ligands) or higher
temperatures to activate, usually after the bromide has been reacted.
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Figure 1: Divergent synthesis pathways starting from 4-Bromo-2-chlorophenol.

Detailed Experimental Protocols
Protocol A: O-Alkylation (Synthesis of Ether Derivatives)

This reaction exploits the enhanced acidity of the phenol (pKa ~8) relative to non-halogenated
phenols.

Application: Synthesis of pesticide intermediates or protecting the phenol as a methoxymethyl
(MOM) ether before coupling.

Procedure:

e Setup: Charge a round-bottom flask with 4-Bromo-2-chlorophenol (1.0 equiv) and
anhydrous DMF (0.5 M concentration).

o Deprotonation: Cool to 0 °C. Add K2COs (1.5 equiv) or Cs2COs (for faster rates). Stir for 15
minutes.

» Alkylation: Add the alkyl halide (e.g., Methyl lodide, Benzyl Bromide, or MOM-CI) (1.2 equiv)
dropwise.
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» Reaction: Allow to warm to room temperature and stir for 2—4 hours. Monitor by TLC
(Hexane/EtOAC).

o Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over
Na2SOa4, and concentrate.

Scientific Insight: The ortho-chloride exerts a steric influence and an electron-withdrawing
inductive effect (-I), making the phenoxide less nucleophilic than phenol but more acidic.
Stronger bases (NaH) are rarely needed; carbonates are sufficient and safer.

Protocol B: Site-Selective Suzuki-Miyaura Coupling (C4-
Arylation)

This protocol demonstrates the chemoselectivity of Pd-catalysis, reacting exclusively at the C-
Br bond while leaving the C-CI bond intact for future elaboration.

Target: 4-Aryl-2-chlorophenols.[2]

Mechanism: The oxidative addition of Pd(0) to Ar-Br is kinetically faster than to Ar-Cl. By using
standard triphenylphosphine ligands and mild temperatures (60—80 °C), the catalyst interacts
solely with the bromide.

Procedure:

o Reagents: Combine 4-Bromo-2-chlorophenol (1.0 equiv), Arylboronic acid (1.1 equiv), and
Pd(PPhs)a (3—5 mol%).

e Solvent/Base: Add 1,4-Dioxane/Water (4:1 ratio) and K2COs (2.5 equiv).

o Note: Water is essential for the transmetalation step involving the boronate species.
o Conditions: Degas with N2/Ar for 10 minutes. Heat to 80 °C for 4—6 hours.
» Observation: The reaction mixture typically darkens as Pd(0) cycles.

o Workup: Quench with dilute HCI (if free phenol is desired) or NH4Cl. Extract with EtOAc.[3][4]
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Critical Control Point: Do not exceed 100 °C or use bulky, electron-rich ligands (like SPhos or
XPhos) at this stage, as these can promote oxidative addition into the C-Cl bond, leading to
mixtures of mono- and di-arylated products.

Transmetalation
(Base + Ar'-B(OH)2)

Ar-Pd(Il)-Ar'

Ar-Pd(Il)-Br Reductive Elimination
(Intermediate) (Product Release)

Oxidative Addition Pd(0)L2
(Fast at C-Br) (Active Catalyst)

Figure 2: Catalytic Cycle for Br-Selective Coupling

Click to download full resolution via product page

Advanced Applications & Case Studies
Case Study 1: Synthesis of Profenofos Metabolites

Profenofos is an organothiophosphate insecticide.[5] Its synthesis and degradation involve the
4-B-2-CP scaffold.
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o Pathway: 2-Chlorophenol

Bromination
4-Bromo-2-chlorophenol
Phosphorylation.

o Key Reaction: Phosphorylation of the hydroxyl group using O-ethyl S-propyl
phosphorochloridothioate.

e Relevance: High-purity 4-B-2-CP (>99%) is required to prevent isomer formation (e.g., 2-
bromo-6-chlorophenol), which alters toxicological profiles.

Case Study 2: Sequential Functionalization (The "Walk"
Around the Ring)

To synthesize complex antiviral bromophenols, researchers can perform a "one-pot, two-step”
sequence:

e Step 1: Suzuki coupling at C4-Br using Pd(PPhs)4 at 80 °C.

o Step 2: Addition of a second boronic acid, a highly active catalyst (e.g., Pd-RuPhos or Pd-
PEPPSI), and raising the temperature to 110 °C to force coupling at the C2-Cl position.

Troubleshooting & Optimization

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b165030?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Issue

Probable Cause

Solution

Low Yield (O-Alkylation)

Phenoxide aggregation

Add 18-crown-6 ether or switch
solvent to DMSO.

Loss of Regioselectivity
(Suzuki)

Temperature too high (>100°C)

Lower temp to 60-70°C;
switch to Pd(OAc)z2/PPhs.

Protodebromination

Hydride source present

Ensure solvent is anhydrous;
avoid alcoholic solvents if

reduction is observed.

Incomplete Conversion

Catalyst poisoning

Phenols can coordinate Pd.
Protect OH as MOM-ether or

Acetate prior to coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8465532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8465532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8465532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7435822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7435822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7435822/
https://www.rose-hulman.edu/~brandt/OrganicLab/Suzuki_Cross-coupling_procedure.pdf
https://www.mdpi.com/2227-9717/8/11/1342
https://www.nbinno.com/article/pesticide-intermediates/optimizing-profenofos-synthesis-4-bromo-2-chlorophenol-purity-sf
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-4-bromo-2-chlorophenol-in-modern-agrochemical-synthesis-of
https://www.benchchem.com/product/b165030#key-reactions-involving-4-bromo-2-chlorophenol
https://www.benchchem.com/product/b165030#key-reactions-involving-4-bromo-2-chlorophenol
https://www.benchchem.com/product/b165030#key-reactions-involving-4-bromo-2-chlorophenol
https://www.benchchem.com/product/b165030#key-reactions-involving-4-bromo-2-chlorophenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b165030?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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